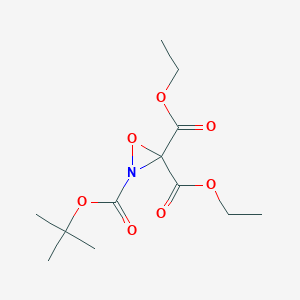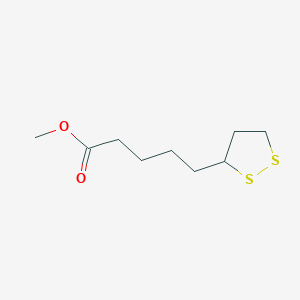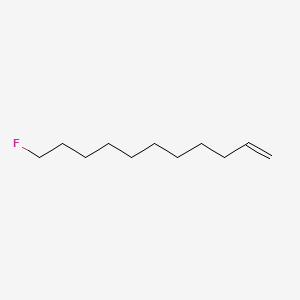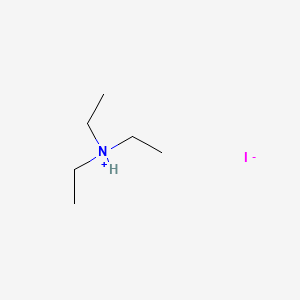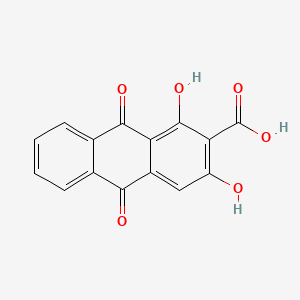
Munjistin
Übersicht
Beschreibung
Munjistin is a natural colorant extracted from madder and munjeet roots . It is known to dissolve in alkalis to give a red solution and turns yellow in acids . This compound precipitates with alum to give a bright orange color and has been used with an alum mordant to dye wool orange .
Synthesis Analysis
This compound is one of the natural colorants extracted from madder and munjeet roots . It is also found in Rubia cordifolia L. extract . A specific, simple, sensitive Ultra High Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method has been developed and validated for the simultaneous determination and pharmacokinetic study of purpurin, this compound, and mollugin in rat plasma .Molecular Structure Analysis
The molecular structure of this compound is based on the chemical constituents of Rubia cordifolia L . The fragment at the m/z of 283 represents the structure of this compound .Chemical Reactions Analysis
This compound is known to dissolve in alkalis to give a red solution and turns yellow in acids . It also undergoes electrochemical reactions, making it suitable for analysis by ED .Physical and Chemical Properties Analysis
This compound is soluble in boiling water, ether, benzene, hot glacial acetic acid and is slightly soluble in cold water . It has a melting point of 232-233°C .Wissenschaftliche Forschungsanwendungen
Anthraquinones and Anti-Plasmodial Activity
Munjistin, identified as an anthraquinone derivative, has been studied for its potential in treating malaria. In a study of Pentas micrantha, a plant used in East African indigenous medicine, this compound derivatives were isolated and evaluated for antiplasmodial activity against Plasmodium falciparum, showing low antiplasmodial activities (Endale et al., 2012).
Pharmacokinetics in Rats
Another research focus has been the pharmacokinetics of this compound. A study developed an Ultra High Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method for determining this compound in rat plasma. This method was applied to a pharmacokinetic study after oral administration of Rubia cordifolia L. extract, revealing insights into how this compound is absorbed and metabolized in rats (Gao et al., 2016).
Identification in Plant Extracts
This compound has also been a subject of identification and analysis in plant extracts. Research has been conducted on methods for the rapid detection of compounds like this compound in plant materials. For instance, a study on mulberry leaves used mass spectrometry to detect polyhydroxylated alkaloids, highlighting the potential for these techniques in identifying active compounds like this compound in natural plants (Zhang et al., 2013).
Traditional Medicinal Uses
In traditional medicine, this compound and related compounds have been used for various purposes. For example, Lycium ruthenicum Murr., also known as black goji, contains petunidin derivatives including this compound. This fruit has been popular in traditional Chinese medicine, and recent studies have investigated its colorimetric properties, suggesting potential uses as natural colorants (Tang & Giusti, 2018).
Wirkmechanismus
Munjistin is known for its anti-acne effect through anti-bacterial, anti-inflammatory, anti-oxidant and anti-androgen action . Docking poses of pseudopurpurin and this compound in the active sites of the protein-DNA complexes of DNA gyrase and DNA topoisomerase IV revealed their plausible molecular modes of action against Gram-positive and Gram-negative bacteria .
Eigenschaften
IUPAC Name |
1,3-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8O6/c16-9-5-8-10(14(19)11(9)15(20)21)13(18)7-4-2-1-3-6(7)12(8)17/h1-5,16,19H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDISGVCDWLKQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197277 | |
| Record name | Munjistin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478-06-8 | |
| Record name | Munjistin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Munjistin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



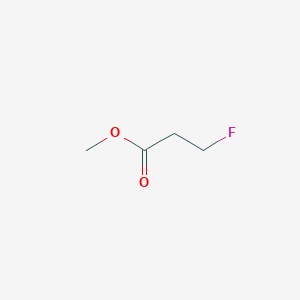
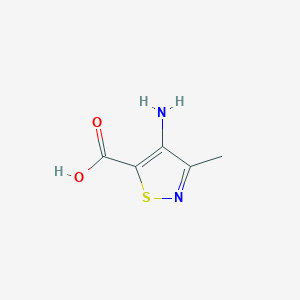
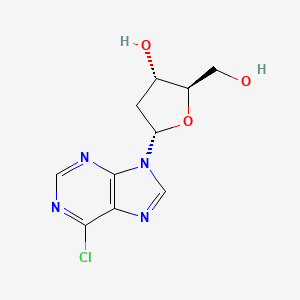

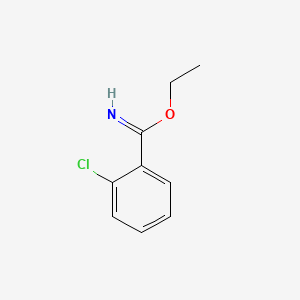


![(3aR,5R,6S,6aR)-5-(aminomethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3052828.png)
![tert-butyl (S)-3-(4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B3052830.png)
